
5-(甲氧基甲基)-1,3,4-噻二唑-2-胺
描述
5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine (MMTDA) is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a versatile compound and has been studied for its potential as a drug, a catalyst, a reagent, and a fluorescent dye. MMTDA has a wide range of applications in biochemistry, organic chemistry, and pharmaceutical research.
科学研究应用
结构分析和非共价相互作用在晶体学领域,研究重点在于了解 1,3,4-噻二唑的 N-取代衍生物中非共价相互作用的性质。这些相互作用在稳定晶体结构中起着至关重要的作用,为各种应用中的分子设计提供了见解 (El-Emam 等人,2020)。
抗肿瘤活性1,3,4-噻二唑的衍生物,包括具有甲氧基甲基的衍生物,已被合成并评估其抗肿瘤活性。一些衍生物对人肿瘤细胞系显示出有希望的结果,表明具有癌症治疗潜力 (Almasirad 等人,2016)。
合成和缓蚀1,3,4-噻二唑衍生物已被合成并研究其缓蚀性能。例如,一种特定的衍生物在酸性环境中显示出约 98% 的防腐蚀保护,突出了其作为缓蚀剂的潜力 (Attou 等人,2020)。
抗利什曼病活性研究还探索了 1,3,4-噻二唑衍生物的抗利什曼病活性。一些化合物对利什曼原虫(引起利什曼病的寄生虫)表现出很高的选择性和有效性 (Tahghighi 等人,2013)。
抗结核药在寻找新的抗结核药时,新型 5-苯基取代的 1,3,4-噻二唑-2-胺对分枝杆菌属表现出显着的活性。这些发现表明治疗结核病的潜在新途径 (Sekhar 等人,2019)。
新型芳氧基丙酰噻二唑的合成探索潜在的降压药,2-氨基-5-芳基/烷基-1,3,4-噻二唑已被合成并评估,表明它们在治疗高血压中的潜在用途 (Samel 和 Pai,2010)。
属性
IUPAC Name |
5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDOCTTXAVVDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349782 | |
| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15884-86-3 | |
| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)

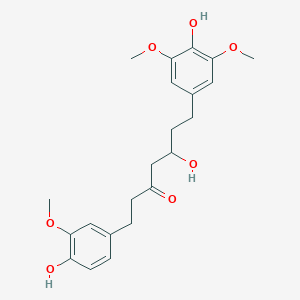

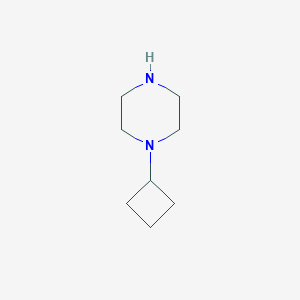

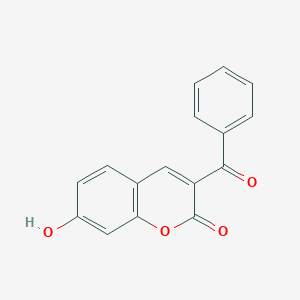

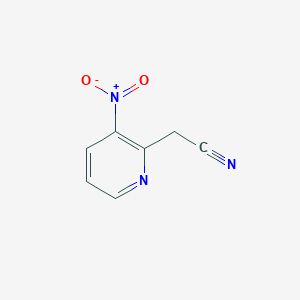
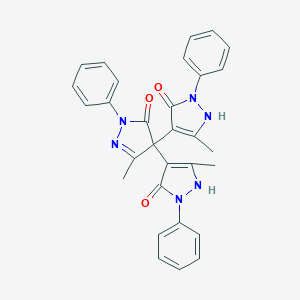
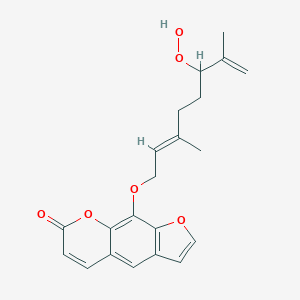
![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)
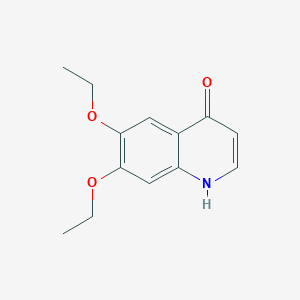
![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)